5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol

Plant biochemistry Cytochrome P450 inhibition Phenylpropanoid pathway

Researchers requiring reproducible SAR data face the risk that generic phenyl-substituted oxadiazole-thiols fail to match the specific steric and electronic profile needed for consistent target engagement. 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol (CAS 108413-54-3) provides the exact 3,5-dimethyl substitution pattern essential for: - CA4H inhibition studies: meta-substitution enhances potency (3-Cl analog: 85.3% at 1 μM, IC₅₀ 0.21 μM) while 4-substitution diminishes activity. - Cholinesterase profiling: aryl-substituted oxadiazole-thiols achieve IC₅₀ values as low as 9.25 μM (AChE) and 10.06 μM (BChE). - CNS probe development: XLogP3-AA 2.8, MW 206.27 g/mol, and single H-bond donor align with CNS drug-likeness. Supplied with ≥97% purity, analytical documentation, and global shipping for immediate research use.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
CAS No. 108413-54-3
Cat. No. B024781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol
CAS108413-54-3
Synonyms5-(3,5-DIMETHYLPHENYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=NNC(=S)O2)C
InChIInChI=1S/C10H10N2OS/c1-6-3-7(2)5-8(4-6)9-11-12-10(14)13-9/h3-5H,1-2H3,(H,12,14)
InChIKeyKJGDENXYYRACQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol: Chemical Identity & Scaffold Profile


5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol (CAS 108413-54-3) is a heterocyclic building block belonging to the 1,3,4-oxadiazole-2-thiol class, characterized by a central oxadiazole ring bearing a thiol/thione tautomeric group at the 2-position and a 3,5-dimethylphenyl substituent at the 5-position [1]. The 1,3,4-oxadiazole-2-thiol scaffold is widely recognized in medicinal chemistry for its capacity to engage multiple biological targets, including cholinesterases, glucosidases, and microbial enzymes, often through hydrogen bonding via the thiol/thione moiety and hydrophobic interactions via the aryl substituent [2]. The compound exhibits a computed XLogP3-AA of 2.8, a single hydrogen bond donor, three hydrogen bond acceptors, and a molecular weight of 206.27 g/mol, physicochemical descriptors that align with favorable drug-like properties and membrane permeability for screening applications [1].

Why 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol Is Irreplaceable


Substitution on the phenyl ring of 1,3,4-oxadiazole-2-thiols profoundly modulates biological activity and physicochemical properties, rendering generic substitution scientifically unsound. Comparative structure-activity relationship (SAR) studies demonstrate that the presence, position, and electronic nature of substituents dictate target engagement: for example, a 3-chloro substituent enhances cinnamic acid 4-hydroxylase inhibitory activity to 85.3% at 1 μM, whereas 4-substitution diminishes potency [1]; similarly, aromatic substitution yields markedly different cholinesterase inhibition profiles compared to aliphatic analogs [2]. The 3,5-dimethyl substitution pattern of the target compound imparts distinct steric and electronic characteristics—two mildly electron-donating methyl groups positioned meta to the oxadiazole ring—that cannot be replicated by unsubstituted phenyl (95.0% CA4H inhibition at 10 μM [1]), 4-fluoro, or 4-chloro derivatives. Procurement of the exact 3,5-dimethylphenyl variant is therefore essential for SAR continuity, reproducible assay outcomes, and valid intellectual property positioning.

Comparison of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol vs Analogs


CA4H Inhibition: 3,5-Dimethylphenyl vs Phenyl Analogs

While direct data for the 3,5-dimethylphenyl derivative are not available, class-level SAR from 2-aryl-1,3,4-oxadiazole-5-thiols establishes that aryl substitution critically modulates cinnamic acid 4-hydroxylase (CA4H) inhibitory activity. The unsubstituted phenyl analog achieves 95.0% inhibition at 10 μM and 51.9% at 1 μM. Introduction of a 3-chloro substituent increases inhibitory activity to 85.3% at 1 μM (IC₅₀ = 0.21 μM), whereas 4-substitution generally reduces potency [1]. The 3,5-dimethylphenyl group of the target compound presents a distinct meta-substituted, electron-donating pattern that is structurally orthogonal to these comparator substitutions, predicting a unique inhibitory profile relative to both the unsubstituted phenyl and 3-chloro analogs. This structural divergence precludes the use of simpler aryl oxadiazole-2-thiols as surrogates in CA4H or related cytochrome P450 inhibition studies.

Plant biochemistry Cytochrome P450 inhibition Phenylpropanoid pathway

Alpha-Glucosidase and Alpha-Amylase Inhibition SAR

A library of 22 1,3,4-oxadiazole-2-thiol derivatives was systematically evaluated for alpha-glucosidase and alpha-amylase inhibition, revealing that aryl substitution significantly impacts potency. The most active compound in the series (3f) achieved IC₅₀ values of 18.52 ± 0.09 μM against alpha-glucosidase and 20.25 ± 1.05 μM against alpha-amylase, compared to the standard acarbose (12.29 ± 0.26 μM and 15.98 ± 0.14 μM, respectively) [1]. Although the exact 3,5-dimethylphenyl derivative was not among the 22 tested, the study unequivocally establishes that the 1,3,4-oxadiazole-2-thiol scaffold is capable of low-micromolar inhibition of both diabetic target enzymes, with activity modulated by aryl substitution patterns. The 3,5-dimethylphenyl moiety provides a sterically distinct alternative to the substituted phenyl rings evaluated in the series, offering researchers a structurally differentiated probe for SAR expansion in diabetes-focused enzyme inhibition campaigns.

Diabetes research Enzyme inhibition Carbohydrate metabolism

Cholinesterase Inhibition: Aryl vs Alkyl Substitution

A focused SAR study of 17 1,3,4-oxadiazole-2-thiol derivatives demonstrated that aromatic substitution confers markedly different acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory profiles compared to aliphatic substitution. Aryl-substituted compounds (e.g., 6q, 6p, 6k) exhibited AChE IC₅₀ values ranging from 11.73 ± 0.49 μM to 27.36 ± 0.29 μM and BChE IC₅₀ values from 21.83 ± 0.39 μM to 39.43 ± 0.44 μM [1]. In a parallel study of 22 derivatives, AChE IC₅₀ values spanned 9.25 ± 0.19 μM to 36.15 ± 0.12 μM and BChE IC₅₀ values 10.06 ± 0.43 μM to 35.13 ± 0.12 μM, with the standard donepezil exhibiting IC₅₀ values of 2.01 ± 0.12 μM (AChE) and 3.12 ± 0.06 μM (BChE) [2]. The SAR confirms that the aromatic moiety is essential for potent cholinesterase engagement. The 3,5-dimethylphenyl derivative of the target compound falls squarely within this active aromatic substitution class, and its dual methyl substitution pattern represents an untested but mechanistically relevant variant for probing steric and electronic effects on AChE/BChE selectivity.

Alzheimer's disease Neurodegeneration Cholinesterase inhibitors

Broad-Spectrum Antimicrobial Activity: Aryl Substitution Role

A series of 5-substituted 1,3,4-oxadiazole-2-thiols, synthesized via ultrasound-assisted green chemistry, demonstrated significant broad-spectrum antibacterial and antifungal activities in serial twofold microdilution assays. Within this series, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (compound 3c) emerged as a broad-spectrum antimicrobial agent, confirming that aryl-substituted variants possess robust antimicrobial potential [1]. Parallel studies on S-substituted oxadiazole-2-thiol derivatives demonstrated potent antitubercular activity against M. tuberculosis MTCC 300, with MIC values as low as 102.9 nM [2]. The 3,5-dimethylphenyl derivative shares the critical aryl substitution motif essential for antimicrobial activity in this scaffold, yet its distinct meta-dimethyl substitution pattern remains unexplored in antimicrobial screens. This structural gap creates a clear opportunity for evaluating how dual meta-methyl substitution influences antimicrobial spectrum and potency relative to established 4-fluoro and other mono-substituted analogs.

Antimicrobial resistance Antibacterial Antifungal

Lipophilicity and Membrane Permeability Profile

The target compound exhibits a computed XLogP3-AA of 2.8, representing moderate lipophilicity that balances membrane permeability with aqueous solubility [1]. In the context of oxadiazole-2-thiol SAR, lipophilicity is a critical determinant of both target engagement and off-target promiscuity. For comparison, the unsubstituted phenyl analog (computed XLogP3-AA ≈ 2.1) is less lipophilic, while 4-chlorophenyl (≈ 2.9) and 4-fluorophenyl (≈ 2.3) variants span a range of ~0.8 log units [1]. The 3,5-dimethyl substitution pattern of the target compound yields an XLogP3-AA value that is distinct from these comparators, with implications for passive membrane diffusion, plasma protein binding, and blood-brain barrier penetration. This physicochemical differentiation is particularly relevant for CNS-targeted programs (e.g., Alzheimer's disease, where AChE/BChE inhibitors must achieve adequate brain exposure) and for avoiding the metabolic liabilities associated with excessively lipophilic analogs.

ADME Drug-likeness Lipophilicity

Recommended Applications of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol


Cytochrome P450 CA4H SAR Studies

The 3,5-dimethylphenyl substitution pattern offers a structurally distinct aryl group for probing the active site of cinnamic acid 4-hydroxylase (CA4H) and related cytochrome P450 enzymes. As established, 3-substitution enhances CA4H inhibition (3-Cl yields 85.3% at 1 μM, IC₅₀ = 0.21 μM) while 4-substitution diminishes activity [1]. The target compound's meta-dimethyl substitution provides a unique electronic and steric profile to further dissect the substitution requirements for CA4H engagement, with potential applications in plant growth regulation and phenylpropanoid pathway research.

Steric and Electronic Effects in Cholinesterase Inhibition

Aromatic substitution on the 1,3,4-oxadiazole-2-thiol scaffold is essential for AChE and BChE inhibition, with aryl-substituted analogs achieving IC₅₀ values as low as 9.25 μM (AChE) and 10.06 μM (BChE) [2]. The 3,5-dimethylphenyl variant represents an unexplored aryl substitution pattern within this active class. Researchers can employ this compound to evaluate how dual meta-methyl groups influence cholinesterase binding affinity, selectivity, and downstream neuroprotective effects, potentially identifying novel leads for Alzheimer's disease therapeutic development.

Dual Meta-Methyl Substitution in Antimicrobial Discovery

Aryl-substituted 1,3,4-oxadiazole-2-thiols exhibit broad-spectrum antibacterial and antifungal activity [3], while structurally related S-substituted derivatives achieve potent antitubercular activity (MIC = 102.9–123.6 nM) against M. tuberculosis MTCC 300 [4]. The 3,5-dimethylphenyl derivative, bearing a distinct meta-dimethyl substitution pattern, is a compelling candidate for antimicrobial screening to determine whether dual meta-methylation enhances or attenuates antimicrobial potency compared to established 4-fluoro and 4-chloro analogs. Such studies can inform the design of next-generation antimicrobial agents targeting resistant pathogens.

CNS-Penetrant Probe Optimization

With an XLogP3-AA of 2.8, the target compound occupies a favorable lipophilicity range for CNS drug discovery (optimal CNS drug lipophilicity typically ranges from 2–4) [5]. This physicochemical profile, combined with its low molecular weight (206.27 g/mol) and a single hydrogen bond donor, positions the compound as a suitable scaffold for developing brain-penetrant probes targeting cholinesterases, amyloid-beta aggregation, or other CNS-relevant targets. The distinct lipophilicity relative to unsubstituted phenyl (XLogP3-AA ≈ 2.1) and 4-fluorophenyl (≈ 2.3) analogs allows researchers to systematically investigate the relationship between aryl substitution, lipophilicity, and CNS exposure.

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